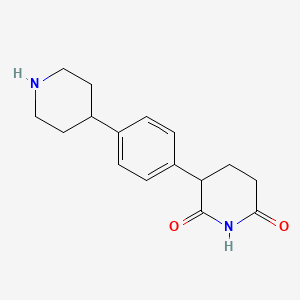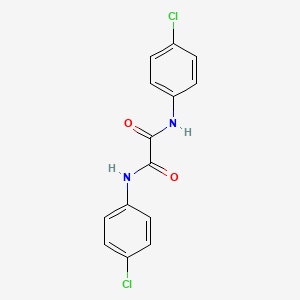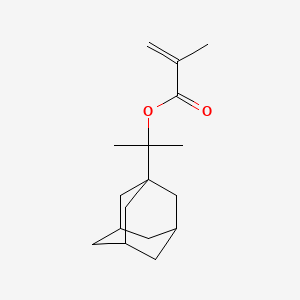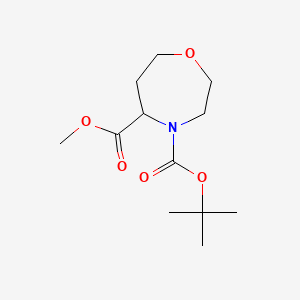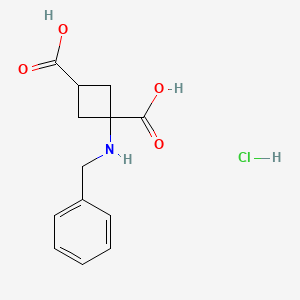
(1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of cyclobutane derivatives. This compound is characterized by the presence of a benzylamino group attached to a cyclobutane ring, which also contains two carboxylic acid groups. The hydrochloride form indicates that the compound is in its salt form, which can enhance its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Benzylamino Group: This step usually involves the nucleophilic substitution of a suitable benzylamine derivative onto the cyclobutane ring.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as high-pressure reactors for cycloaddition reactions, and continuous flow systems for efficient carboxylation and salt formation.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols or aldehydes.
Substitution: The benzylamino group can participate in substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Alcohols, aldehydes, or reduced carboxylic acids.
Substitution: Various substituted cyclobutane derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Protein Binding: The compound can be studied for its binding affinity to various proteins.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.
Therapeutic Agents: Investigation into its therapeutic properties for treating diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the production of other chemicals.
作用机制
The mechanism of action of (1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target molecules, while the carboxylic acid groups can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(1s,3s)-1-(Amino)cyclobutane-1,3-dicarboxylic acid: Lacks the benzyl group, which may affect its binding properties.
(1s,3s)-1-(Phenylamino)cyclobutane-1,3-dicarboxylic acid: Contains a phenyl group instead of a benzyl group, which can influence its reactivity and interactions.
Uniqueness
(1s,3s)-1-(Benzylamino)cyclobutane-1,3-dicarboxylic acid hydrochloride is unique due to the presence of the benzylamino group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
属性
分子式 |
C13H16ClNO4 |
|---|---|
分子量 |
285.72 g/mol |
IUPAC 名称 |
1-(benzylamino)cyclobutane-1,3-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H15NO4.ClH/c15-11(16)10-6-13(7-10,12(17)18)14-8-9-4-2-1-3-5-9;/h1-5,10,14H,6-8H2,(H,15,16)(H,17,18);1H |
InChI 键 |
KRQXMIQAZACZKU-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(C(=O)O)NCC2=CC=CC=C2)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



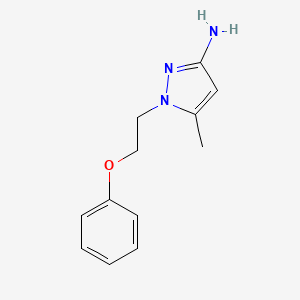
![(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13912469.png)
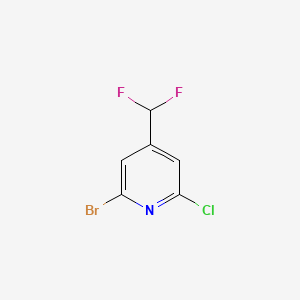
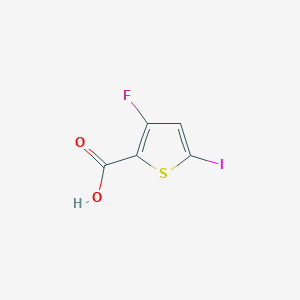
![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)
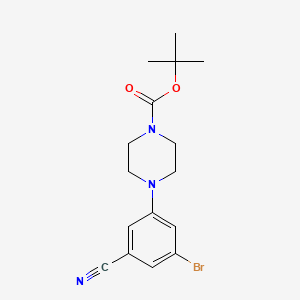
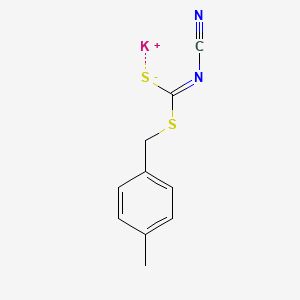
![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)
